molecular formula C17H15NO4S B2488955 (E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide CAS No. 2035018-49-4

(E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide

Cat. No. B2488955
M. Wt: 329.37
InChI Key: VWBRMMXAAQYIOV-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .

Scientific Research Applications

Drug Discovery and Development

  • Anticancer and Antimicrobial Agents : Sulfonamides, including various derivatives, have been explored for their anticancer and antimicrobial activities. For instance, N-substituted derivatives of tetrahydrofuran-2-ylmethylamine were synthesized and evaluated for biological activity, revealing moderate inhibition against bacterial strains (Aziz‐ur‐Rehman et al., 2014). This indicates the potential of sulfonamide compounds in developing new therapeutic agents.

  • Anticancer Sulfonamides in Clinical Development : Indisulam (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, E7070), a novel sulfonamide anticancer agent, has been in clinical development for solid tumors treatment. It demonstrates multifactorial mechanisms, including cell cycle arrest, enzyme inhibition, and significant alteration in gene expression levels (C. Supuran, 2003). This highlights the diverse mechanisms through which sulfonamide compounds can exert therapeutic effects.

  • Microtubule-Targeted Anticancer Agents : Sulfonamide analogs have been designed, synthesized, and evaluated for their potency against cancer cell lines. Some compounds showed dramatic in vivo antitumor activity, indicating their potential as microtubule-targeted anticancer agents (M. Reddy et al., 2013). This suggests that sulfonamide derivatives can interfere with cell division processes crucial for cancer progression.

Mechanistic Studies and Pharmacokinetics

  • Pharmacokinetic Modeling : The pharmacokinetics of novel anticancer agents, such as E7070, have been extensively studied to optimize dosing strategies. Population pharmacokinetic models have been developed and validated, demonstrating the importance of body surface area in dosing and highlighting the compound's nonlinear pharmacokinetics (C. van Kesteren et al., 2002). Such studies are crucial for understanding the distribution, metabolism, and excretion of sulfonamide derivatives.

Safety And Hazards

This involves looking at the potential risks associated with the compound. It could include toxicity data, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

(E)-N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-23(20,11-9-14-4-2-1-3-5-14)18-12-16-6-7-17(22-16)15-8-10-21-13-15/h1-11,13,18H,12H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBRMMXAAQYIOV-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide

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